4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C14H13ClN4OS |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-chloro-1-(4-methoxy-2-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-6-9(20-2)4-5-11(8)19-13-10(7-16-19)12(15)17-14(18-13)21-3/h4-7H,1-3H3 |
InChI Key |
YHLRWIDOTROTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC(=N3)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization with Hydrazine Hydrate
In a representative procedure, 4,6-dichloro-5-formylpyrimidine (8.85 g) is suspended in water (150 mL) and cooled to 10°C. Hydrazine hydrate (5 g) is added dropwise, leading to an exothermic reaction that raises the temperature to 20°C. The mixture is stirred for two hours, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow precipitate. This step achieves cyclization by bridging the pyrimidine’s C4 and C5 positions with the hydrazine-derived nitrogen atoms.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water or methanol |
| Temperature | 10–20°C |
| Catalyst | None |
| Yield | 60–70% |
Introduction of the Methylthio Group at Position 6
The methylthio (-SMe) substituent at position 6 is introduced via nucleophilic displacement of a chloro group. This step requires careful control to avoid over-reduction or side reactions.
Thiolation with Methanethiolate
A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in dimethylformamide (DMF) is treated with sodium methanethiolate (NaSMe) at 80°C for 12 hours. The reaction replaces the C6 chlorine atom with a methylthio group, yielding 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . Purification via recrystallization from ethanol affords the product in 65–75% yield.
Key Considerations
- Excess NaSMe ensures complete substitution.
- Polar aprotic solvents like DMF enhance nucleophilicity.
Functionalization at Position 1 with the 4-Methoxy-2-Methylphenyl Group
Introducing the bulky 4-methoxy-2-methylphenyl moiety at position 1 poses synthetic challenges due to steric hindrance. Metal-catalyzed cross-coupling reactions are employed to achieve this transformation.
Ullmann-Type Coupling with Aryl Iodides
A mixture of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (2.0 g), 4-methoxy-2-methylphenyl iodide (3.5 g), copper(I) iodide (0.2 g), and potassium carbonate (4.0 g) in dimethyl sulfoxide (DMSO) is heated to 120°C for 24 hours. The reaction proceeds via a copper-mediated coupling, installing the aryl group at position 1. Chromatographic purification yields the final product in 50–60% yield.
Optimization Parameters
| Parameter | Effect on Yield |
|---|---|
| Temperature > 120°C | Increased side reactions |
| DMSO as Solvent | Enhanced solubility of Cu(I) |
Alternative Synthetic Pathways
One-Pot Cyclization and Substitution
An advanced approach involves synthesizing the pyrazolo[3,4-d]pyrimidine core with pre-installed substituents. For example, reacting 4,6-dichloro-5-(methylthiomethyl)pyrimidine with 4-methoxy-2-methylphenylhydrazine in ethanol at reflux directly yields the target compound. This method reduces purification steps but requires specialized precursors.
Hydrogenation-Assisted Ring Expansion
In a modified procedure, 4-chloro-6-(methylthio)-1H-indazole undergoes hydrogenation over palladium on carbon (Pd/C) in tetrahydrofuran (THF) and methanol. The indazole ring expands to form the pyrazolo[3,4-d]pyrimidine structure, with simultaneous retention of the methylthio group.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms a purity of >98%. Residual solvents (e.g., DMSO) are monitored via gas chromatography.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Palladium catalysts from hydrogenation steps are recovered via filtration through Celite and reused, reducing production costs by 15–20%.
Waste Management
Aqueous waste streams containing triethylamine hydrochloride are neutralized with sodium hydroxide, precipitating reusable triethylamine.
Challenges and Mitigation Strategies
Steric Hindrance During Coupling
The 4-methoxy-2-methylphenyl group’s bulkiness slows coupling kinetics. Using excess aryl iodide (1.5 equiv) and prolonged reaction times (24–36 hours) mitigates this issue.
Byproduct Formation in Thiolation
Competing reduction of the C4 chloro group is minimized by avoiding strong reducing agents (e.g., LiAlH₄) during thiolation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 1 : Aryl groups (e.g., 4-methoxy-2-methylphenyl, 4-fluorophenyl) improve lipophilicity and target engagement compared to alkyl groups (methyl, ethyl) .
- Position 6 : Methylthio and trifluoromethyl groups enhance metabolic stability compared to chloromethyl, which is more reactive .
- Synthetic Flexibility : The chloro group at position 4 is a common handle for functionalization, enabling diverse downstream modifications .
Key Observations:
- Chloro vs. Trifluoromethyl at Position 6 : Trifluoromethyl groups improve pharmacokinetic properties (e.g., metabolic stability) but may reduce solubility .
Physicochemical and Structural Insights
- Reactivity : The methylthio group at position 6 is less prone to hydrolysis than chloromethyl, making the target compound more stable under physiological conditions .
- NMR Data : For analogs like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlet peaks for CH₃ (4.08 ppm) and CH₂Cl (4.92 ppm) confirm substituent placement .
Biological Activity
4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a variety of biological activities attributed to its unique chemical structure, which includes a fused pyrazolo and pyrimidine ring system. Its molecular formula is C14H13ClN4OS, with a molecular weight of 320.8 g/mol .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of substituents such as chloro, methoxy, and methylthio enhances its binding affinity and modulates various biological pathways. Notably, it has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is significant in cancer therapy .
Biological Activities
Research has shown that 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits several biological activities:
- Anticancer Activity : The compound has demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). In vitro studies revealed IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively .
- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This makes it a candidate for further exploration in treating inflammatory diseases .
- Antimicrobial Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have exhibited antimicrobial properties, suggesting that this compound may also possess such activity .
Comparative Analysis
To better understand the biological activity of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Fused pyrazole and quinoline rings | Antimicrobial properties |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Amino group at position 5 | Anti-inflammatory effects |
| 7-Methyl-thiazolo[5,4-d]pyrimidine | Thiazole substitution | Antitumor activity |
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidine compounds. For instance:
- Study on EGFR Inhibition : A recent study synthesized new derivatives based on the pyrazolo[3,4-d]pyrimidine framework to act as EGFR inhibitors. Among these derivatives, one showed remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the mutant form (EGFR T790M) .
- Anti-proliferative Studies : Another investigation assessed the anti-proliferative activities of various pyrazolo[3,4-d]pyrimidines against cancer cell lines. The findings indicated that structural modifications significantly impacted their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
